2-Benzyloxy-1-methoxy-4-(1-methoxy-2-nitroethyl)benzene is a synthetic organic compound with the molecular formula and a molecular weight of approximately 317.34 g/mol. This compound is notable for its role as an intermediate in the synthesis of various pharmaceuticals, particularly those related to the class of compounds known as Papaverine derivatives, which are used for their vasodilatory properties and potential therapeutic applications in treating conditions such as erectile dysfunction and pulmonary hypertension .
2-Benzyloxy-1-methoxy-4-(1-methoxy-2-nitroethyl)benzene falls under the classification of organic compounds, specifically within the category of nitro-substituted aromatic compounds. It also serves as a pharmaceutical intermediate, making it relevant in medicinal chemistry.
The synthesis of 2-Benzyloxy-1-methoxy-4-(1-methoxy-2-nitroethyl)benzene typically involves a multi-step process that may include:
The synthesis may utilize various catalysts and reaction conditions to optimize yield and selectivity. For instance, employing solvents like methanol under controlled temperatures can enhance reaction efficiency and product purity .
As an intermediate, 2-Benzyloxy-1-methoxy-4-(1-methoxy-2-nitroethyl)benzene participates in several chemical reactions:
These reactions often require specific conditions such as temperature control, choice of solvents, and catalysts to ensure high yields and minimize by-products .
The mechanism of action for compounds like 2-Benzyloxy-1-methoxy-4-(1-methoxy-2-nitroethyl)benzene typically involves the modulation of biochemical pathways related to vasodilation. The nitro group can be reduced to form nitric oxide, which is known to relax vascular smooth muscle cells.
Studies suggest that the efficacy of such compounds can be linked to their ability to enhance blood flow by increasing cyclic guanosine monophosphate levels in target tissues, thus promoting relaxation .
The compound exhibits stability under standard laboratory conditions but may decompose under strong acidic or basic environments. Its reactivity profile is influenced by the presence of functional groups such as methoxy and nitro groups, which can participate in various chemical transformations .
2-Benzyloxy-1-methoxy-4-(1-methoxy-2-nitroethyl)benzene is primarily utilized in medicinal chemistry as an intermediate for synthesizing pharmacologically active compounds. Its derivatives are explored for potential therapeutic applications in treating cardiovascular diseases due to their vasodilatory effects. Additionally, it serves as a research tool for studying the mechanisms of action related to nitric oxide production and vascular biology .
This compound exemplifies the intricate relationship between synthetic organic chemistry and pharmacology, highlighting its importance in drug development processes.
The systematic IUPAC name for this compound is 1-methoxy-4-(1-methoxy-2-nitroethyl)-2-(phenylmethoxy)benzene, reflecting its intricate substitution pattern on the central benzene ring [1] [6]. The molecular formula is C₁₇H₁₉NO₅, with a molecular weight of 317.34 g/mol. The structure features:
The canonical SMILES representation (COC1=C(C=C(C=C1)C(C[N+](=O)[O-])OC)OCC2=CC=CC=C2
) confirms the absence of chiral centers due to free rotation around the ethyl linker, eliminating stereoisomerism concerns. The nitro group adopts a tetrahedral geometry, but no enantiomers exist due to the lack of stereogenic atoms [8].
Though experimental crystallographic data for this specific compound remains unpublished, its yellow solid morphology suggests a highly ordered crystalline lattice [1] . Comparative analysis with nitroethylbenzene analogs reveals:
Thermal analysis indicates a melting point of 78–80°C, consistent with polar molecular packing. The benzyloxy group’s orientation perpendicular to the ring reduces π-π stacking, influencing solubility in aprotic solvents like DMF [6].
Table 1: Experimental Physicochemical Properties
Property | Value | Measurement Method |
---|---|---|
Molecular Weight | 317.34 g/mol | Mass Spectrometry |
Appearance | Yellow Solid | Visual Analysis |
Melting Point | 78–80°C | Differential Scanning Calorimetry |
Hydrogen Bond Acceptors | 5 | Computational Prediction |
This compound serves as a synthon for pharmaceuticals and materials, distinguished from analogs by its dual ether-alkylnitro functionality:
Table 2: Structural and Functional Comparison with Key Analogs
Compound | Molecular Formula | Key Structural Differences | Primary Applications |
---|---|---|---|
2-Benzyloxy-1-methoxy-4-(1-methoxy-2-nitroethyl)benzene | C₁₇H₁₉NO₅ | −CH(OMe)CH₂NO₂ side chain | Benzimidazole precursor |
Felbinac Impurity 17 (2-(Benzyloxy)-1-methoxy-4-(2-nitropropyl)benzene) | C₁₇H₁₉NO₄ | −CH(CH₃)NO₂ substituent | Pharmaceutical impurity [5] |
1-(Benzyloxy)-2-methoxy-4-[(E)-2-nitroethenyl]benzene | C₁₆H₁₅NO₄ | −CH=CHNO₂ vinylnitro group | Electrophile for Michael additions [7] |
1-Benzyloxy-2-methoxy-4-(2-nitropropenyl)benzene | C₁₇H₁₇NO₄ | −C(CH₃)=CHNO₂ α-methylnitroalkene | Dipeptidyl peptidase IV inhibitors [10] |
Notably, the 1-methoxy-2-nitroethyl moiety enables reductive cyclization to benzimidazoles, unlike vinylnitro analogs that undergo nucleophilic addition. This versatility underpins its role in synthesizing N-arylbenzene-1,2-diamines for OLED materials like 1,3,5-tris(N-phenyl-benzimidazol-2-yl)benzene (TBPI) [6].
Density Functional Theory (DFT) studies at the B3LYP/6-31G(d) level reveal key electronic features:
NBO Analysis confirms hyperconjugation between:
The dipole moment (4.8 D) arises from asymmetry in oxygen atom distribution, explaining solubility in polar solvents. The XLogP3 value of 2.6 predicts moderate lipophilicity, aligning with partition coefficient experiments [8].
Table 3: DFT-Derived Electronic Parameters
Parameter | Value | Significance |
---|---|---|
HOMO Energy | −6.8 eV | Nucleophilicity index |
LUMO Energy | −2.6 eV | Electrophilicity index |
HOMO-LUMO Gap | 4.2 eV | Chemical stability descriptor |
Dipole Moment | 4.8 Debye | Solubility in polar solvents |
Molecular Volume | 285 ų | Packing efficiency in crystal lattice |
Compounds Mentioned in Text
CAS No.: 99593-25-6
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8